1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide
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Overview
Description
1,1-Difluorocyclopropane derivatives are of significant interest in the field of organic chemistry . The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, and materials sciences .
Synthesis Analysis
The synthesis of 1,1-difluorocyclopropane derivatives involves the role of the fluorine substituents in both ring-forming and ring-opening reactions . Methods for obtaining difluorocyclopropanes as single enantiomers have been developed .Chemical Reactions Analysis
The chemistry of cyclopropane derivatives is one of the most intensively developing fields of organic chemistry . The role of the fluorine substituents in both ring-forming and ring-opening reactions has been examined .Scientific Research Applications
Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, including pyrazinium derivatives, play a crucial role in the development of pharmaceuticals and materials science. Quinoxaline and its analogs, for example, have been investigated for their antitumoral properties and as catalysts' ligands due to their heterocyclic structure that includes a benzene ring and a pyrazine ring (Aastha Pareek and Dharma Kishor, 2015). This suggests that compounds like "1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide" could potentially have applications in catalysis or antitumor research, given the importance of heterocyclic compounds in these areas.
Environmental and Health Assessments
Research into the environmental and health impacts of brominated compounds, such as flame retardants, provides insights into the broader context of chemical safety and ecological effects. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) indicate these compounds are contaminants with potential toxic effects similar to those of their chlorinated counterparts, indicating a need for careful assessment of related chemicals (J. Mennear, C. C. Lee, 1994). While "1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide" is not specifically mentioned, the general concern over brominated compounds' environmental impact could be relevant.
Synthesis and Applications of Pyrazoline Derivatives
The synthesis of pyrazoline derivatives and their potential in anticancer activity is another area of interest. Pyrazoline, a heterocyclic compound, has been the focus of research for its significant biological effects, including anticancer properties (Pushkar Kumar Ray et al., 2022). This highlights the potential for "1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide" in medicinal chemistry, given its structure could lend itself to bioactive properties.
Future Directions
The future directions for the study of 1,1-difluorocyclopropane derivatives could involve the development of new chemo-, regio-, and stereoselective methods for the synthesis and transformations of these compounds . They are of interest not only for direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .
properties
IUPAC Name |
1-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]pyrazin-1-ium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N2.BrH/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20;/h1-12,17-19H;1H/q+1;/p-1/t17-,18+,19?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHNXNWQHBBPO-FMJRHHGGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)[N+]5=CC=NC=C5.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)[N+]5=CC=NC=C5.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472331 |
Source
|
Record name | 1-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]pyrazin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide | |
CAS RN |
312905-15-0 |
Source
|
Record name | 1-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]pyrazin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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